![molecular formula C7H14ClNO2 B2388035 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride CAS No. 1969288-25-2](/img/structure/B2388035.png)
2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent for the treatment of neurological disorders.
Industry: In the production of pharmaceuticals and fine chemicals
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride typically involves the following steps:
Cyclopentylation: The starting material, cyclopentanone, undergoes a reaction with ammonia to form 2-aminocyclopentanone.
Acetylation: The 2-aminocyclopentanone is then acetylated using acetic anhydride to form 2-acetylaminocyclopentanone.
Hydrolysis: The acetyl group is hydrolyzed to yield 2-aminocyclopentylacetic acid.
Hydrochloride Formation: Finally, the 2-aminocyclopentylacetic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The process is typically carried out in batch reactors with strict control over temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-nitrocyclopentylacetic acid.
Reduction: Formation of 2-aminocyclopentylmethanol.
Substitution: Formation of 2-azidocyclopentylacetic acid or 2-cyanocyclopentylacetic acid.
Comparación Con Compuestos Similares
Similar Compounds
- Rac-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride
- Rac-[(1R,2S,4R)-2-amino-4-hydroxycyclobutyl]acetic acid hydrochloride
- Rac-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride
Uniqueness
2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research applications .
Propiedades
IUPAC Name |
2-[(1S,2R)-2-aminocyclopentyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAWTTUUAOPHGL-RIHPBJNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one](/img/structure/B2387953.png)


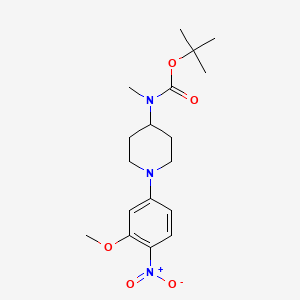
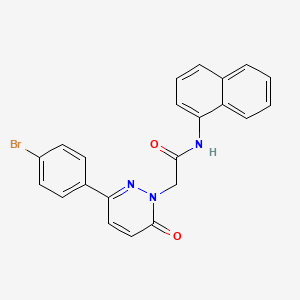

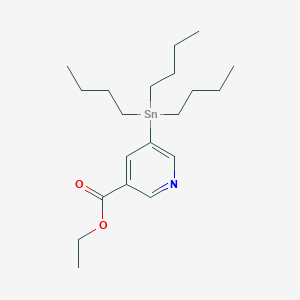

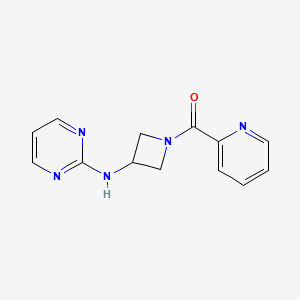
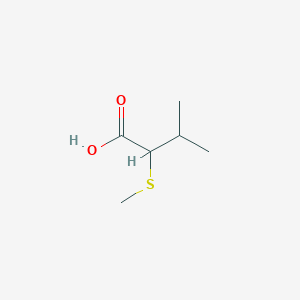
![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)
![N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide](/img/structure/B2387971.png)
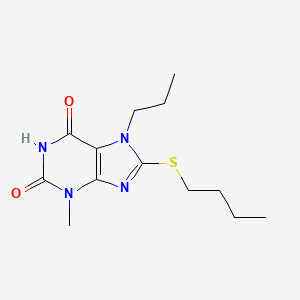
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)
